molecular formula C16H20N2O3S B2722885 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea CAS No. 2034538-48-0

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2722885
CAS No.: 2034538-48-0
M. Wt: 320.41
InChI Key: HAVLDIQDXDBTNP-UHFFFAOYSA-N
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Description

3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea is a chemically unique urea derivative designed for advanced research applications. Its molecular structure incorporates two distinct heteroaromatic systems—furan and thiophene—linked via a central urea moiety that is further functionalized with a tetrahydropyran (oxan-4-yl) group. This specific arrangement makes it a compound of significant interest in medicinal chemistry and drug discovery. Urea derivatives are widely recognized as privileged scaffolds in pharmaceutical research due to their ability to form multiple hydrogen bonds, which is crucial for molecular recognition and target binding . Compounds featuring furan and thiophene heterocycles are frequently investigated for their diverse biological activities. Thiophene-containing molecules, in particular, have been extensively studied as core structures in therapeutics, with research exploring their potential as antiviral agents against infections such as those caused by the flavivirus family . Furthermore, heterocyclic urea compounds have demonstrated substantial potential in various research fields, including the development of antibacterial agents and inhibitors of specific enzymatic pathways . The incorporation of the oxan-4-yl group adds conformational restraint and can influence the compound's pharmacokinetic properties. This product is intended for use as a key intermediate or a building block in the synthesis of more complex molecules, for probing biological mechanisms, or for screening in high-throughput assays to identify new therapeutic leads. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-14-4-7-20-8-5-14)18(10-13-3-6-21-12-13)11-15-2-1-9-22-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVLDIQDXDBTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea represents a novel class of urea derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of three key structural motifs:

  • Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
  • Urea linkage : A versatile functional group that facilitates hydrogen bonding and interaction with biological targets.

Structural Formula

C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives. Compounds similar to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea have shown promising activity against various cancer cell lines.

Case Study: Antitumor Activity

A study reported that certain urea derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.38 μM to 4.07 μM across different types of tumors, including lung and colon cancers . This suggests that the urea moiety may enhance the anticancer activity of compounds through specific interactions with cellular targets.

Antimicrobial Activity

Compounds containing furan and thiophene rings have been noted for their antimicrobial properties. For instance, urea derivatives have demonstrated efficacy against a range of pathogens, indicating their potential as antimicrobial agents .

The mechanism by which 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 0.38 - 4.07 μM
AntimicrobialBroad-spectrum activity
Enzyme InhibitionPotential inhibition of key enzymes

Detailed Research Findings

  • Antitumor Activity : In vitro studies have shown that urea derivatives can selectively target cancer cells, leading to apoptosis through various pathways, including caspase activation .
  • Antimicrobial Efficacy : A derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea exhibit significant anticancer activity. For instance, studies have shown that urea derivatives can inhibit tumor growth in various cancer cell lines:

Cell Line GI50 (µM)
EKVX (Lung Cancer)1.7
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

These values reflect the concentration required to inhibit cell growth by 50%, indicating potent activity against certain cancer types .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial effects. The furan and thiophene moieties are known for their antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell wall synthesis . Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for further exploration in antimicrobial therapy.

Anti-inflammatory Effects

Urea derivatives have been investigated for their anti-inflammatory properties. Compounds with structures akin to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea have shown promise in inhibiting pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .

Case Studies

A notable case study involved synthesizing a series of urea derivatives, including variations of this compound. Researchers evaluated the biological activity of these derivatives, revealing that modifications to functional groups significantly influenced their efficacy against cancer cells. This highlights the importance of structural optimization in drug design .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Urea Derivative Urea Furan-3-ylmethyl, Thiophen-2-ylmethyl, Oxan-4-yl Hypothetical enzyme inhibition
Pyrimidin-2-ol (4a-d) Pyrimidine Benzofuran-5-substituted, Thiophen-2-yl Anticancer (inferred)
Patent Carboxamide Carboxamide 5-Methyl-2-(trifluoromethyl)furan-3-yl Undisclosed (likely kinase inhibition)

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Metabolic Stability
Thiophen-2-ylmethyl Polarizable sulfur atom Moderate (~2.5) Moderate
Furan-3-ylmethyl Electron-rich oxygen atom Low (~1.8) High
Trifluoromethyl (Patent) Strong electron-withdrawing High (~3.2) Very High
Oxan-4-yl Oxygen enhances solubility Low (~1.2) High

*Estimated values based on analogous compounds.

Research Findings and Implications

  • SAR Insights : The urea core’s hydrogen-bonding capacity may outperform pyrimidine’s π-stacking in polar target interactions. Thiophene’s sulfur atom could confer unique binding specificity compared to phenyl or benzofuran groups.
  • Synthetic Challenges : Direct urea formation may require careful control of stoichiometry and reaction conditions to avoid side products, unlike pyrimidine synthesis ().
  • Contradictions : emphasizes furan’s role in stabilizing cations, but the target’s neutral urea core suggests divergent applications.

Preparation Methods

Preparation of Oxan-4-yl Isocyanate

Oxan-4-yl isocyanate is synthesized from oxan-4-ylamine using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions.

Procedure :

  • Oxan-4-ylamine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.
  • Triphosgene (0.33 equiv) is added dropwise, followed by stirring at room temperature for 4 hours.
  • The reaction is quenched with ice water, and the organic layer is dried over MgSO4.
    Yield : 85–90%.

Synthesis of [(Furan-3-yl)methyl][(Thiophen-2-yl)methyl]amine

This secondary amine is prepared via reductive amination of (furan-3-yl)methylamine with thiophen-2-carbaldehyde.

Procedure :

  • (Furan-3-yl)methylamine (1.0 equiv) and thiophen-2-carbaldehyde (1.1 equiv) are combined in methanol.
  • Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
  • The product is purified via column chromatography (SiO2, hexane/ethyl acetate 4:1).
    Yield : 70–75%.

Urea Formation Strategies

Isocyanate-Amine Coupling

Reacting oxan-4-yl isocyanate with [(furan-3-yl)methyl][(thiophen-2-yl)methyl]amine in tetrahydrofuran (THF) affords the target urea.

Procedure :

  • Oxan-4-yl isocyanate (1.0 equiv) is dissolved in THF at 0°C.
  • The secondary amine (1.0 equiv) is added dropwise, and the reaction is stirred for 6 hours.
  • Solvent removal and recrystallization from ethanol yield the pure product.
    Yield : 65–70%.

Vanadium-Catalyzed Urea Synthesis

Adapting the method from, oxan-4-ylamine and the secondary amine are converted to bis(trimethylsilyl)amines, which react with CO2 under NH4VO3 catalysis.

Procedure :

  • Oxan-4-ylamine and [(furan-3-yl)methyl][(thiophen-2-yl)methyl]amine are separately treated with hexamethyldisilazane (HMDS) to form bis(trimethylsilyl)amines.
  • The silylated amines (1.0 equiv each) are combined with NH4VO3 (8 mol%) in dimethylacetamide (DMA) under CO2 (1 atm) at 120°C for 15 hours.
  • The product is isolated via aqueous workup and chromatography.
    Yield : 55–60%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Advantages Limitations
Isocyanate-Amine THF, 0°C to RT, 6 h 65–70 >95 High regioselectivity Requires toxic isocyanate handling
Vanadium-Catalyzed DMA, 120°C, CO2, 15 h 55–60 90 Utilizes CO2; no phosgene derivatives Lower yield; symmetric urea byproducts

Mechanistic Insights

Isocyanate-Amine Pathway

The isocyanate group reacts preferentially with the secondary amine’s lone pair, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea. Steric hindrance from the oxan-4-yl group ensures selective attack at the secondary amine.

Vanadium-Catalyzed Route

NH4VO3 facilitates the insertion of CO2 into the Si–N bond of bis(trimethylsilyl)amines, generating a carbamate intermediate. Subsequent rearrangement and desilylation produce the urea. The oxan-4-yl group’s electron-donating nature enhances nucleophilicity, favoring asymmetric substitution.

Optimization and Troubleshooting

  • Temperature Control : Excessive heat during isocyanate formation leads to decomposition. Maintaining 0°C during triphosgene addition is critical.
  • Solvent Choice : Polar aprotic solvents (e.g., DMA) improve vanadium catalyst efficiency but may require higher temperatures.
  • Purification : Silica gel chromatography effectively removes symmetric urea byproducts, which elute earlier than the target compound.

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